molecular formula C10H9NO5S3 B8689540 5-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide CAS No. 63033-36-3

5-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide

Cat. No.: B8689540
CAS No.: 63033-36-3
M. Wt: 319.4 g/mol
InChI Key: GXOBTQMAAWWKKU-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide is a compound that features a thiophene ring substituted with a sulfonamide group and a hydroxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63033-36-3

Molecular Formula

C10H9NO5S3

Molecular Weight

319.4 g/mol

IUPAC Name

5-(4-hydroxyphenyl)sulfonylthiophene-2-sulfonamide

InChI

InChI=1S/C10H9NO5S3/c11-19(15,16)10-6-5-9(17-10)18(13,14)8-3-1-7(12)2-4-8/h1-6,12H,(H2,11,15,16)

InChI Key

GXOBTQMAAWWKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

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